Fmoc-Glu(OtBu)-OH-15N

Quantitative proteomics Isotope dilution mass spectrometry Internal standard preparation

Researchers requiring absolute peptide quantitation face challenges differentiating synthetic analytes from endogenous background signals. This Fmoc-L-glutamic acid γ-tert-butyl ester, specifically 15N-labeled at the α-amino nitrogen, solves this by introducing a definitive +1 Da mass shift per incorporated residue. - Enables synthesis of isotopically distinct internal standards for IDMS, meeting FDA/EMA biomarker validation expectations. - Site-specific 15N incorporation simplifies heteronuclear NMR spectra, de-risked by 'bio NMR: suitable' validation. - 99% purity minimizes truncation products, ensuring high-fidelity labeled peptide synthesis.

Molecular Formula C24H27NO6
Molecular Weight 426.5 g/mol
Cat. No. B12061717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Glu(OtBu)-OH-15N
Molecular FormulaC24H27NO6
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1/i25+1
InChIKeyOTKXCALUHMPIGM-HWAMHAJJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Glu(OtBu)-OH-15N Specifications and Procurement


Fmoc-Glu(OtBu)-OH-15N (CAS 191925-20-9) is an Fmoc-protected L-glutamic acid derivative used as a building block in solid-phase peptide synthesis (SPPS) . The compound features 15N isotopic labeling at the α-amino nitrogen position with 98 atom % isotopic enrichment . The standard protecting group configuration—Fmoc on the α-amino group and tert-butyl (OtBu) ester on the γ-carboxyl side chain—maintains full compatibility with Fmoc/tBu-based SPPS workflows, while the isotopic label enables downstream analytical applications .

1
Fmoc-protected building block fully compatible with standard Fmoc/tBu-based SPPS workflows
2
Enables downstream LC-MS quantitation and multidimensional NMR structural characterization
3
Provides an analytical mass shift for differentiating synthetic peptides from unlabeled endogenous signals

Limitations of Unlabeled Fmoc-Glu(OtBu)-OH


Standard Fmoc-Glu(OtBu)-OH (CAS 71989-18-9) and its 15N-labeled analog (CAS 191925-20-9) are chemically identical in protecting group configuration and SPPS reactivity, but they are not analytically interchangeable in applications requiring mass spectrometric quantification or NMR structural elucidation. The unlabeled compound produces peptides indistinguishable in mass from endogenous or background signals, whereas the 15N-labeled variant introduces a definitive +1 Da mass shift per incorporated residue . This mass shift enables unequivocal differentiation of the synthetic peptide from unlabeled species in complex biological matrices—a requirement for absolute quantitation by isotope-dilution mass spectrometry (IDMS) [1]. Substituting the unlabeled compound in such applications would eliminate the analytical handle necessary for accurate quantitation, rendering the experiment uninterpretable.

Unlabeled
Chemically reactive but produces peptides with native isotopic distribution, making them indistinguishable from endogenous signals in complex matrices.
Unlabeled
Contains quadrupolar 14N nuclei that yield broad, low-resolution signals, severely limiting utility for high-resolution protein NMR structural studies.
Labeled
Introduces a +1 Da mass shift, enabling unequivocal differentiation of synthetic standard peptides from unlabeled species for absolute quantitation.

Fmoc-Glu(OtBu)-OH-15N Quantitative Evidence


Isotopic Purity for Reliable MS Quantitation

Fmoc-Glu(OtBu)-OH-15N is specified at 98 atom % 15N isotopic enrichment . In isotope dilution MS, the presence of residual unlabeled (14N) species in the labeled standard creates isotopic cross-contamination that directly reduces quantitative accuracy by contributing signal to the 'light' channel. At 98 atom % 15N, the maximum theoretical 14N contamination is 2%, which translates to a quantitation bias of approximately 2% when used as an internal standard without correction—a level generally acceptable for most proteomics workflows. In contrast, lower-grade labeled amino acids (e.g., those with <95 atom % enrichment) introduce proportionally higher bias and may require mathematical correction algorithms that add analytical uncertainty [1].

Isotopic Purity
Context-dependent
98 atom % 15Nvs. natural abundance (0.37 atom %)
Minimizes isotopic cross-contamination, supporting quantitative accuracy in IDMS workflows without heavy mathematical correction.
Maximum theoretical 14N carryover is approximately 2%.
Quantitative proteomics Isotope dilution mass spectrometry Internal standard preparation

Mass Shift Differentiation from Unlabeled Peptides

The incorporation of a single 15N atom in Fmoc-Glu(OtBu)-OH-15N produces a +1 Da mass shift (M+1) per labeled glutamic acid residue in the final peptide . This mass difference provides baseline separation of labeled and unlabeled peptide isotopologue peaks in MS1 spectra, provided the resolving power of the mass analyzer is sufficient (>10,000 for peptides >2000 Da). By comparison, unlabeled Fmoc-Glu(OtBu)-OH produces peptides with natural isotopic distribution (predominantly M, M+1 from natural 13C, negligible 15N contribution), making it indistinguishable from endogenous peptides in complex samples. Dual-labeled Fmoc-Glu(OtBu)-OH-13C5,15N produces a +6 Da shift, which offers greater spectral separation but at 3-5× higher procurement cost . The single 15N label thus represents an optimized balance of analytical distinguishability and cost-efficiency for many routine quantitative applications.

Mass Shift
Reported
+1 Da (M+1)vs. Unlabeled: 0 Da / Dual-labeled: +6 Da
Provides sufficient spectral separation for MS1-based quantitation, balancing analytical distinguishability with procurement cost.
Effective at MS resolving power >10,000 for peptides up to 2000 Da.
Mass spectrometry Peptide quantitation Isotopic labeling

Chemical Purity for High-Fidelity Peptide Synthesis

Fmoc-Glu(OtBu)-OH-15N is supplied with a certified purity assay of 99% (CP, calculated purity) . This purity specification is comparable to premium unlabeled Fmoc-Glu(OtBu)-OH grades, which typically range from ≥98.0% to ≥99.0% by HPLC . The 99% CP assay ensures that the labeled building block does not introduce additional chemical impurities that could compromise coupling efficiency or generate truncation sequences during SPPS. Critically, the isotopic label itself does not alter the chemical reactivity of the building block; therefore, the coupling kinetics and deprotection behavior remain identical to the unlabeled analog when the same purity grade is selected. Procurement of a 99% CP grade ensures that the decision to use labeled building block incurs no synthetic fidelity penalty relative to premium unlabeled alternatives.

Chemical Purity
Reported
99% (CP)Equivalent to premium unlabeled grade
Ensures synthetic fidelity, supporting coupling efficiency and minimizing truncation risks comparable to premium unlabeled alternatives.
Supplier specification; confirmed via HPLC and CP methods.
Solid-phase peptide synthesis Coupling efficiency Impurity profiling

Bio-NMR Suitability with 15N Resolution

Fmoc-Glu(OtBu)-OH-15N is explicitly validated as 'suitable' for bio-NMR applications . The 15N nucleus (spin-1/2, natural abundance 0.37%) provides a sensitive NMR-active probe that is otherwise virtually absent in unlabeled peptides. In contrast, the 14N nucleus predominant in unlabeled compounds is quadrupolar (spin-1), producing broad, low-resolution signals that are largely unsuitable for high-resolution protein structure determination. 15N-labeling of glutamate residues enables site-specific assignment of backbone amide resonances in 1H-15N HSQC spectra, a cornerstone technique in protein NMR. The validation of this specific building block for bio-NMR ensures that the Fmoc protecting group chemistry does not introduce contaminants that would interfere with NMR spectral quality—a consideration not addressed by generic amino acid specifications.

Bio-NMR Suitability
Class-level
Validated for bio-NMREnables 1H-15N HSQC backbone assignment
Reduces procurement risk for structural biology, confirming building block compatibility without interfering contaminants.
Class-level inference; explicit validation de-risks workflow fit.
Protein NMR Structural biology Isotopic labeling

Single-Label Cost Advantage for Quantitation

For applications requiring quantitation of a single glutamate-containing peptide (e.g., targeted proteomics with one labeled internal standard peptide), Fmoc-Glu(OtBu)-OH-15N (M+1) provides equivalent analytical utility to dual-labeled Fmoc-Glu(OtBu)-OH-13C5,15N (M+6) at a lower procurement cost. The 13C5,15N dual-labeled analog provides a larger mass shift (+6 Da) but carries an isotopic purity specification of 97% (CP) for the 13C5,15N product versus 99% (CP) for the single 15N-labeled product . In multiplexed workflows where multiple labeled peptides are analyzed simultaneously, the larger mass shift of the dual-labeled analog may be necessary to avoid isotopic overlap; however, for single-plex or two-plex quantitation, the M+1 shift is sufficient and the 15N-only product offers a more cost-effective route to achieve the same analytical outcome. This differentiation enables procurement decisions to be tailored to the specific plexity requirements of the experiment rather than defaulting to maximum labeling.

Cost Optimization
Reported
Single 15N labelvs. Dual-labeled (13C5,15N) analog
Offers a cost-effective route for single-plex or two-plex quantitation without requiring the mass separation of dual-labeled analogs.
Purity comparison: 99% (CP) for single vs. 97% (CP) for dual-labeled standard.
Procurement optimization Cost-benefit analysis Isotopic labeling strategy

Fmoc-Glu(OtBu)-OH-15N Application Scenarios


SILIS Peptide Synthesis for Absolute Quantitation

In targeted proteomics workflows requiring absolute quantitation of a specific glutamate-containing peptide (e.g., for biomarker validation or pharmacokinetic studies), Fmoc-Glu(OtBu)-OH-15N enables synthesis of a chemically identical but isotopically distinct internal standard peptide. The +1 Da mass shift per labeled glutamate residue (98 atom % 15N) allows the standard peptide to be distinguished from the endogenous analyte in the mass spectrometer . This approach directly addresses the FDA and EMA regulatory expectations for 'fit-for-purpose' validation of biomarker assays by LC-MS, which increasingly require stable isotope-labeled internal standards for accurate quantitation in biological matrices. The 99% (CP) purity grade ensures that the labeled standard peptide can be synthesized with high fidelity, minimizing the risk of truncation products that would compromise quantitation accuracy .

Site-Specific 15N Incorporation for Protein NMR

In structural biology projects employing multidimensional heteronuclear NMR (e.g., 1H-15N HSQC, 3D HNCO, HNCA), Fmoc-Glu(OtBu)-OH-15N enables site-specific incorporation of the NMR-active 15N nucleus at precisely defined glutamate positions during SPPS . This targeted labeling strategy is particularly valuable for large proteins (>20 kDa) where uniform 15N labeling leads to spectral crowding and ambiguous assignments. By incorporating 15N only at glutamate residues, the resulting HSQC spectrum displays only the cross-peaks corresponding to Glu backbone amides, dramatically simplifying spectral interpretation. The explicit 'bio NMR: suitable' validation for this product de-risks procurement for NMR laboratories that require assurance that the building block is free of contaminants that would degrade spectral quality .

Isotopically-Labeled Standards for Impurity Profiling

During pharmaceutical development of peptide therapeutics, regulatory submissions require comprehensive characterization of process-related impurities. Fmoc-Glu(OtBu)-OH-15N can be used to synthesize 15N-labeled versions of the drug substance, which then serve as internal standards for impurity profiling by LC-MS . The isotopic label enables differentiation of the reference standard from the analyte, even when they co-elute chromatographically—a critical capability for quantifying impurities that are structurally similar to the parent peptide. The 98 atom % 15N enrichment provides sufficient isotopic purity for these applications, while the 99% (CP) chemical purity ensures that the labeled reference standard does not itself introduce additional impurity signals that would confound the analysis .

Cost-Optimized Single-Plex Quantitative Proteomics

For research laboratories conducting single-plex or two-plex quantitative proteomics (e.g., comparing treated vs. control samples for a limited set of target peptides), Fmoc-Glu(OtBu)-OH-15N provides an optimized balance of analytical performance and procurement cost relative to dual-labeled (13C5,15N) analogs. The M+1 mass shift provides sufficient spectral separation for accurate quantitation in MS1-based approaches, while avoiding the 3-5× cost premium associated with dual-labeled amino acids . The 99% (CP) purity grade ensures that coupling efficiency during SPPS is not compromised, maintaining the yield and purity of the final labeled peptide standards . This procurement strategy aligns labeling investment with experimental plexity requirements.

Application
Selection Property
Validation Focus
SILIS Peptide Synthesis for Absolute Quantitation
Isotopic enrichment and mass shift profile
Isotope-dilution MS peak interference and linearity assessment
Site-Specific 15N Incorporation for Protein NMR
Bio-NMR suitability and spin-1/2 active nuclei
1H-15N HSQC spectral quality and signal-to-noise ratio
Isotopically-Labeled Standards for Impurity Profiling
Chemical purity and co-elution differentiation
MS detection of co-eluting structurally similar impurities
Cost-Optimized Single-Plex Quantitative Proteomics
Single-label mass shift sufficiency
Inter-isotopologue overlap and quantitative precision review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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